molecular formula C4H4BrN5O3 B2608846 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1159769-93-3

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide

Cat. No. B2608846
CAS RN: 1159769-93-3
M. Wt: 250.012
InChI Key: MWMGBSDJHSIJIW-UHFFFAOYSA-N
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Description

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting certain enzymes or by interacting with specific cellular targets.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells. It has also been shown to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide in lab experiments is its potential to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. One direction is to investigate its potential as a corrosion inhibitor in various industries. Another direction is to study its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
In conclusion, 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent and to understand its mechanism of action.

Synthesis Methods

The synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide has been reported in various studies. One of the methods involves the reaction of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in the presence of a coupling agent. Another method involves the reaction of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the desired product.

Scientific Research Applications

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide has been studied for its potential applications in various scientific fields. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMGBSDJHSIJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)NN)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide

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